5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethoxy and isobutyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole ring . The ethoxy and isobutyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are favored for their simplicity and ability to produce complex molecules in fewer steps .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- Pyrazole-4-carboxamides
Uniqueness
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and isobutyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-ethoxy-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
NKMDUNGYWSLCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1CC(C)C)C(=O)O |
Origin of Product |
United States |
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